Regioisomeric Bromine Position: 4-Bromobenzyl vs. 3-Bromobenzyl Analog Impact on CTPS1 Inhibitory Potential
The target compound bears a 4-bromobenzyl group at the thiazole 5-position, whereas the closest commercially available analog (CAS 854005-09-7) bears a 3-bromobenzyl substituent. In the CTPS1 inhibitor patent series (WO2019/106187), the position of the aryl substituent on the thiazole ring is a critical determinant of enzymatic inhibitory activity, with para-substituted derivatives generally showing superior complementarity to the CTPS1 allosteric pocket . Although direct quantitative comparison between CAS 854005-12-2 and CAS 854005-09-7 is not publicly available, the patent exemplifies that para-substituted aminothiazoles within this chemotype achieve CTPS1 IC50 values in the low micromolar to sub-micromolar range, while meta-substituted regioisomers frequently display 5- to 20-fold reductions in potency . Procurement of the specific 4-bromobenzyl regioisomer rather than the 3-bromobenzyl isomer is therefore essential for CTPS1-targeted studies.
| Evidence Dimension | CTPS1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 not publicly disclosed; predicted low μM to sub-μM range based on patent SAR for para-substituted aminothiazole acetamides |
| Comparator Or Baseline | N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((2-methoxyphenyl)amino)acetamide (CAS 854005-09-7): IC50 not publicly disclosed; meta-substituted analogs in patent SAR show 5- to 20-fold higher IC50 values vs. para analogs |
| Quantified Difference | Inferred 5- to 20-fold reduction in CTPS1 inhibitory potency for 3-bromo vs. 4-bromo regioisomer based on patent class-level SAR |
| Conditions | Human CTPS1 enzymatic assay, recombinant protein, as described in WO2019/106187 patent examples |
Why This Matters
For CTPS1 inhibitor screening campaigns, selecting the correct bromine regioisomer (4-bromo vs. 3-bromo) can determine whether a compound hits the activity threshold for progression to cell-based assays, directly impacting procurement ROI.
- [1] Patents-Review.com. Compounds – Aminothiazole Compounds as CTPS1 Inhibitors. Patent WO2019/106187, 2019. Section: Detailed Description and Biological Examples. View Source
